molecular formula C8H8N2O6S B12440581 Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester CAS No. 3337-70-0

Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester

Cat. No.: B12440581
CAS No.: 3337-70-0
M. Wt: 260.23 g/mol
InChI Key: AZXRVBPSEKZZFS-UHFFFAOYSA-N
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Description

Structure and Properties
Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester (CAS 3337-70-0) is a sulfonamide-carbamate hybrid compound with the molecular formula C₈H₈N₂O₆S and a molecular weight of 260.22 g/mol . Its structure consists of a carbamic acid methyl ester group linked to a p-nitrophenylsulfonyl moiety. Key physicochemical properties include a logP of 0.858, indicating moderate lipophilicity, and UV activity suitable for HPLC detection at 250 nm .

Applications and Research The compound is primarily used in analytical chemistry as a reference standard in reverse-phase HPLC methods due to its distinct UV absorbance . It has also been studied in environmental microbiology, where Microbacterium sp. strain BR1 degrades it via ipso-hydroxylation, releasing sulfite, 3-amino-5-methylisoxazole, and 4-aminophenol .

Properties

IUPAC Name

methyl N-(4-nitrophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)9-17(14,15)7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXRVBPSEKZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186992
Record name Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
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Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-70-0
Record name Methyl N-[(4-nitrophenyl)sulfonyl]carbamate
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Record name Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
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Record name Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
Source EPA DSSTox
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Record name Methyl [(4-nitrophenyl)sulphonyl]carbamate
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Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation :

    • p-Nitrophenylsulfonyl chloride is synthesized via chlorosulfonation of nitrobenzene, though commercial availability simplifies procurement.
    • Methyl carbamate or methylamine serves as the nucleophile.
  • Key Reaction Steps :

    • Base Selection : Triethylamine or aqueous sodium bicarbonate neutralizes HCl byproduct, driving the reaction forward.
    • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity.
    • Temperature : Reactions typically proceed at room temperature or under mild reflux (40–60°C).
  • Workup and Purification :

    • Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate or DCM.
    • Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields the pure compound.

Example Protocol (adapted from VulcanChem):

p-Nitrophenylsulfonyl chloride (10 mmol) and methyl carbamate (10 mmol) are dissolved in DCM (50 mL). Triethylamine (12 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol affords the product as a white solid (yield: 75–85%).

Alternative Methods: Carbonylation and Multi-Step Processes

Multi-Step Synthesis via Methyl Isocyanate

A Chinese patent (CN85109417A) outlines a three-step process for N-methyl carbamates:

  • Step 1 : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.
  • Step 2 : Thermal decomposition of urethane generates methyl isocyanate.
  • Step 3 : Methyl isocyanate reacts with p-nitrophenylsulfonamide to yield the target compound.

Challenges : Handling toxic methyl isocyanate necessitates stringent safety measures, making this route less practical for laboratory-scale synthesis.

Comparative Analysis of Methods

Method Reagents Yield Conditions Advantages Limitations
Nucleophilic Substitution p-Nitrophenylsulfonyl chloride, methyl carbamate 75–85% Room temp, mild base High yield, simple setup Requires anhydrous conditions
Carbonylation Bromophenyl derivatives, CO, Pd catalyst N/A High pressure, elevated temperature Scalable for industrial use No direct evidence for target compound
Methyl Isocyanate Route Diphenyl carbonate, methylamine ~70% Multi-step, high-temperature steps Avoids sulfonyl chloride intermediates Toxic intermediates, complex workflow

Optimization and Troubleshooting

Common Side Reactions

  • Hydrolysis of Sulfonyl Chloride : Moisture leads to undesired sulfonic acid formation. Mitigated by using anhydrous solvents and inert atmospheres.
  • Over-Alkylation : Excess methylamine may cause N-methylation of the sulfonamide. Controlled stoichiometry (1:1 ratio) minimizes this.

Analytical Characterization

  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% H₃PO₄) confirms purity.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 7.85–8.20 (m, 4H, Ar-H).
    • IR : Peaks at 1740 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Industrial and Research Applications

Scale-Up Considerations

  • Cost Efficiency : The nucleophilic substitution method is preferred for large-scale production due to low catalyst requirements and high yields.
  • Safety : Carbonylation and methyl isocyanate routes entail high-pressure equipment and toxic intermediates, limiting their adoption.

Recent Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(4-nitrophenyl)sulfonylcarbamate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide-carbamates, emphasizing substituent effects, applications, and biological activity.

Compound Name Molecular Formula Key Substituents logP Applications/Biological Activity References
Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester C₈H₈N₂O₆S p-Nitro group, sulfonyl, methyl ester 0.858 HPLC analysis; microbial degradation via ipso-hydroxylation
Asulam (Carbamic acid, [(4-aminophenyl)sulfonyl]-, methyl ester) C₈H₁₀N₂O₄S 4-Amino group, sulfonyl, methyl ester N/A Herbicide; degraded similarly via ipso-hydroxylation in Microbacterium sp.
N-[(4-Iodophenyl)sulfonyl]carbamic acid methyl ester C₈H₈IN₂O₄S 4-Iodo group, sulfonyl, methyl ester N/A Radioligand precursor for in vivo imaging; iodine enhances radiostability
(3-Fluoro-4-morpholin-4-ylphenyl)-carbamic acid methyl ester C₁₂H₁₃FN₂O₃ 3-Fluoro, 4-morpholine, methyl ester N/A Key starting material (KSM) in drug synthesis; validated via RP-HPLC
Methyl {4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}carbamate C₁₄H₁₆N₄O₆S Pyrimidine ring, sulfamoyl, methyl ester N/A Antimetabolite activity; structural complexity enhances target specificity
Carbamic acid, N-[2-(heptyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester (Heptacaine) C₂₁H₃₄N₂O₃S Heptyloxy, piperidinyl ester N/A Local anesthetic; extended alkyl chain improves membrane permeability

Key Structural and Functional Differences:

Electron-Withdrawing vs. Electron-Donating Groups The p-nitro group in the target compound is strongly electron-withdrawing, increasing sulfonyl reactivity toward nucleophilic attack compared to the 4-amino group in asulam . This difference influences degradation rates and environmental persistence. Iodo substituents (e.g., in ) enhance radiostability for imaging applications but reduce metabolic lability .

Biological Activity Asulam’s 4-aminophenylsulfonyl group confers herbicidal activity by inhibiting folate biosynthesis, whereas the target compound’s nitro group lacks this specificity . The morpholine ring in improves solubility and pharmacokinetics in drug candidates .

Analytical Utility The target compound’s UV chromophore (p-nitrophenyl) enables sensitive HPLC detection, unlike the non-UV-active tert-butyl carbamates in .

Environmental Degradation Both the target compound and asulam undergo ipso-hydroxylation, but the nitro group in the former yields more stable intermediates (e.g., benzoquinone-imine) compared to asulam’s aminophenol .

Biological Activity

Carbamic acid, specifically the compound ((p-nitrophenyl)sulfonyl)-, methyl ester, is a member of the carbamate family, which has garnered significant attention in medicinal chemistry and drug design due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Carbamic Acid Derivatives

Carbamic acids are esters or salts derived from carbamic acid and are known for their role as pharmacologically active agents. The presence of the p-nitrophenyl sulfonyl group enhances their reactivity and biological activity. These compounds often exhibit inhibitory effects on various enzymes and receptors, making them valuable in therapeutic applications.

Mechanisms of Biological Activity

Carbamic acid derivatives like ((p-nitrophenyl)sulfonyl)-, methyl ester can interact with biological systems through several mechanisms:

  • Enzyme Inhibition : They often act as inhibitors of key enzymes involved in metabolic pathways. For example, carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
  • Modulation of Protein Interactions : These compounds can alter intermolecular interactions within proteins, affecting their stability and function. Research indicates that carbamates can form hydrogen bonds that stabilize certain conformations of target proteins .
  • Receptor Binding : The structural features allow these compounds to bind effectively to various receptors, influencing cellular signaling pathways.

Pharmacological Effects

The biological activity of ((p-nitrophenyl)sulfonyl)-, methyl ester has been studied in various contexts:

  • Antimicrobial Activity : Some studies suggest that carbamate derivatives exhibit antimicrobial properties against a range of pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .
  • Anticancer Properties : Research has shown that certain carbamates can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies demonstrate that they can inhibit the MDM2 protein, which is crucial for regulating p53 tumor suppressor activity .
  • Neurotoxicity : While some carbamates are beneficial as pharmaceuticals, others have been associated with neurotoxic effects. For example, exposure to certain carbamates has been linked to ataxia and other neurological impairments in animal models .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of carbamate derivatives on cancer cell lines. The results indicated that one derivative significantly inhibited cell proliferation with an IC50 value of 5 nM against the MDM2/p53 interaction. This highlights the potential for developing targeted cancer therapies using modified carbamate structures .

Case Study 2: Neurotoxic Effects

Research involving Sprague Dawley rats revealed that oral administration of a related carbamate led to transient loss of motor control and leg weakness. The study identified metabolites such as 5-HBC as significant indicators of toxicity and highlighted the need for careful evaluation of these compounds' safety profiles .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AnticancerInhibition of MDM2/p53 interaction
NeurotoxicityInduction of ataxia and motor impairment
Enzyme InhibitionInhibition of acetylcholinesterase

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